molecular formula C29H34N8OS2 B11220234 N-benzyl-2-[(6-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-benzyl-2-[(6-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11220234
M. Wt: 574.8 g/mol
InChI Key: PJFRQZWEVIVPAC-UHFFFAOYSA-N
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Description

N-benzyl-2-[(6-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a complex organic compound that features a benzothiazole core, a triazine ring, and piperidine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(6-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the triazine ring and piperidine substituents. The final step involves the attachment of the benzyl group and the acetamide moiety. Common reagents used in these reactions include various amines, halides, and coupling agents under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(6-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-benzyl-2-[(6-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-[(6-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-[(6-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide is unique due to the combination of its benzothiazole, triazine, and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C29H34N8OS2

Molecular Weight

574.8 g/mol

IUPAC Name

N-benzyl-2-[[6-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C29H34N8OS2/c38-25(30-19-21-10-4-1-5-11-21)20-39-29-32-23-13-12-22(18-24(23)40-29)31-26-33-27(36-14-6-2-7-15-36)35-28(34-26)37-16-8-3-9-17-37/h1,4-5,10-13,18H,2-3,6-9,14-17,19-20H2,(H,30,38)(H,31,33,34,35)

InChI Key

PJFRQZWEVIVPAC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC4=C(C=C3)N=C(S4)SCC(=O)NCC5=CC=CC=C5)N6CCCCC6

Origin of Product

United States

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